molecular formula C13H16N4O3S B1394107 N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide CAS No. 1199216-01-7

N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide

Cat. No.: B1394107
CAS No.: 1199216-01-7
M. Wt: 308.36 g/mol
InChI Key: UTFWABGPSMLLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide typically involves multiple steps. One common approach is the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include using continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced derivatives with amino groups.

  • Substitution Products: Substituted benzamide derivatives.

Scientific Research Applications

N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide has several scientific research applications:

  • Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to interact with biological targets and inhibit cancer cell growth.

  • Biology: It can be used as a urease inhibitor, which is useful in studying enzyme activity and developing new therapeutic agents.

  • Agriculture: Thiadiazole derivatives are explored for their pesticidal properties, offering a potential alternative to traditional pesticides.

  • Material Science: The compound's unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide exerts its effects involves its interaction with molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide is compared with other thiadiazole derivatives, such as:

  • Thiadiazole-2-thiol: A simpler thiadiazole derivative without the benzamide group.

  • 2-(5-Amino-1,3,4-thiadiazol-2-YL)thio-N-arylacetamide: Another derivative with a different substituent on the thiadiazole ring.

Uniqueness: The presence of the 3,4-dimethoxybenzamide group in this compound provides unique chemical and biological properties compared to simpler thiadiazole derivatives

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable candidate for further research and development. Understanding its synthesis, reactions, and applications can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-19-9-4-3-8(7-10(9)20-2)12(18)15-6-5-11-16-17-13(14)21-11/h3-4,7H,5-6H2,1-2H3,(H2,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFWABGPSMLLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=NN=C(S2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167038
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199216-01-7
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199216-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide
Reactant of Route 4
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.